3-bromo-4-methyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride
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Overview
Description
3-bromo-4-methyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride is a useful research compound. Its molecular formula is C7H13BrCl2N4 and its molecular weight is 304.01 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally begins with the appropriate starting materials such as 3-bromo-4-methyl-4H-1,2,4-triazole and (2R)-pyrrolidine. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as hydrochloric acid to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods: : Scaling up the synthesis for industrial production may require optimized reaction conditions and advanced purification techniques to ensure high yield and purity. Continuous flow reactors and large-scale crystallization can be employed to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Substitution Reactions: : The bromine atom in the triazole ring can undergo nucleophilic substitution reactions, forming new compounds with different functional groups.
Oxidation and Reduction: : The triazole ring can participate in oxidation and reduction reactions under specific conditions, altering the electronic properties of the molecule.
Common Reagents and Conditions: : Typical reagents include strong nucleophiles for substitution reactions (e.g., sodium hydride, potassium tert-butoxide) and oxidizing agents (e.g., hydrogen peroxide, potassium permanganate) for oxidation reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed: : Substitution reactions typically yield derivatives with varying substituents on the triazole ring. Oxidation reactions may produce oxidized forms of the compound with altered functional groups.
Scientific Research Applications: 3-bromo-4-methyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride finds extensive use in various fields:
Chemistry: : Utilized as a building block for synthesizing more complex molecules and materials.
Biology: : Studied for its potential as a bioactive compound in medicinal chemistry.
Medicine: : Investigated for its pharmacological properties and potential therapeutic applications.
Industry: : Used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action: The mechanism of action for this compound largely depends on its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and influencing biological pathways. The pyrrolidine and triazole moieties are key contributors to its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds: Similar compounds include those with variations in the triazole ring or different substituents on the pyrrolidine moiety. Some examples are:
3-chloro-4-methyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole
3-bromo-4-ethyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole
What sets this compound apart is its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity in various applications.
Properties
IUPAC Name |
3-bromo-4-methyl-5-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN4.2ClH/c1-12-6(10-11-7(12)8)5-3-2-4-9-5;;/h5,9H,2-4H2,1H3;2*1H/t5-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNPAGRJTFWSQV-ZJIMSODOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1Br)C2CCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=C1Br)[C@H]2CCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrCl2N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.01 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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